molecular formula C21H14N4O6 B14976356 6-[4-(Methoxycarbonyl)phenyl]-3-(3-nitrophenyl)-2H-pyrazolo[3,4-B]pyridine-4-carboxylic acid

6-[4-(Methoxycarbonyl)phenyl]-3-(3-nitrophenyl)-2H-pyrazolo[3,4-B]pyridine-4-carboxylic acid

Cat. No.: B14976356
M. Wt: 418.4 g/mol
InChI Key: DRDARLQBGXSTNP-UHFFFAOYSA-N
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Description

6-[4-(Methoxycarbonyl)phenyl]-3-(3-nitrophenyl)-2H-pyrazolo[3,4-B]pyridine-4-carboxylic acid is a complex organic compound that belongs to the pyrazolo[3,4-B]pyridine family. This compound is characterized by its unique structure, which includes a pyrazolo[3,4-B]pyridine core substituted with methoxycarbonyl and nitrophenyl groups. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[4-(Methoxycarbonyl)phenyl]-3-(3-nitrophenyl)-2H-pyrazolo[3,4-B]pyridine-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrazolo[3,4-B]pyridine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrazolo[3,4-B]pyridine core.

    Substitution Reactions: The core structure is then subjected to substitution reactions to introduce the methoxycarbonyl and nitrophenyl groups. These reactions often require specific catalysts and reagents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow synthesis and automated reactors may be employed to enhance production rates and consistency.

Chemical Reactions Analysis

Types of Reactions

6-[4-(Methoxycarbonyl)phenyl]-3-(3-nitrophenyl)-2H-pyrazolo[3,4-B]pyridine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the nitro group to an amino group, altering the compound’s properties.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are often used.

    Substitution: Various catalysts and reagents, including acids, bases, and transition metal catalysts, are employed depending on the specific substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while oxidation may produce carboxylic acid derivatives.

Scientific Research Applications

6-[4-(Methoxycarbonyl)phenyl]-3-(3-nitrophenyl)-2H-pyrazolo[3,4-B]pyridine-4-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s potential biological activity makes it a candidate for studies on enzyme inhibition, receptor binding, and cellular assays.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases.

    Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-[4-(Methoxycarbonyl)phenyl]-3-(3-nitrophenyl)-2H-pyrazolo[3,4-B]pyridine-4-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 6-(4-Methoxyphenyl)-1-methyl-4-(methylthio)-3-phenyl-1H-pyrazolo[3,4-B]pyridine-5-carboxylic acid
  • Other pyrazolo[3,4-B]pyridine derivatives

Uniqueness

6-[4-(Methoxycarbonyl)phenyl]-3-(3-nitrophenyl)-2H-pyrazolo[3,4-B]pyridine-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of methoxycarbonyl and nitrophenyl groups differentiates it from other similar compounds, potentially leading to unique interactions with molecular targets and distinct applications in research and industry.

Properties

Molecular Formula

C21H14N4O6

Molecular Weight

418.4 g/mol

IUPAC Name

6-(4-methoxycarbonylphenyl)-3-(3-nitrophenyl)-2H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

InChI

InChI=1S/C21H14N4O6/c1-31-21(28)12-7-5-11(6-8-12)16-10-15(20(26)27)17-18(23-24-19(17)22-16)13-3-2-4-14(9-13)25(29)30/h2-10H,1H3,(H,26,27)(H,22,23,24)

InChI Key

DRDARLQBGXSTNP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2=NC3=NNC(=C3C(=C2)C(=O)O)C4=CC(=CC=C4)[N+](=O)[O-]

Origin of Product

United States

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